N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine

Description

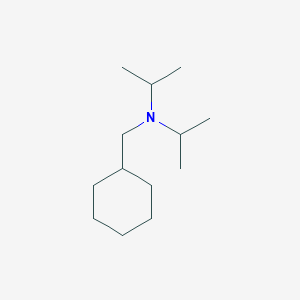

N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine is a tertiary amine characterized by a cyclohexylmethyl group and two isopropyl (propan-2-yl) substituents on the nitrogen atom. Its molecular formula is C₁₃H₂₅N, with a molecular weight of 195.35 g/mol.

Properties

IUPAC Name |

N-(cyclohexylmethyl)-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13/h11-13H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPGWPGSWJYFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCCCC1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511843 | |

| Record name | N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80934-61-8 | |

| Record name | N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine, also known by its CAS number 80934-61-8, is an organic compound with the molecular formula C13H27N and a molecular weight of 197.364 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Molecular Structure

The compound features a cyclohexyl group and two isopropyl groups attached to a central nitrogen atom. This unique structure may contribute to its biological activity.

Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 80934-61-8 |

| Molecular Formula | C13H27N |

| Molecular Weight | 197.364 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may act as a ligand for various receptors or enzymes, influencing signal transduction pathways that lead to physiological effects.

Antitumor Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antitumor activity. For instance, research on related compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy.

Case Study: Antitumor Efficacy

A comparative study evaluated the antitumor activity of several compounds against different cancer cell lines. The results highlighted the inhibition rates and IC50 values for these compounds:

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 | |

| DU145 | 99.93 | 7.89 | |

| MCF7 | 100.39 | 8.26 |

This data underscores the potential for this compound or its derivatives to serve as effective antitumor agents.

Neuropharmacological Effects

Preliminary investigations into the neuropharmacological effects of this compound suggest that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could position it as a candidate for further research into treatments for neurological disorders.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies should be conducted to evaluate the compound's safety profile, including any potential cytotoxic effects at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The following compounds share structural motifs with N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine, differing primarily in substituents and functional groups:

| Compound Name | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| N-[(4-Bromophenyl)methyl]propan-2-amine | Bromophenylmethyl vs. cyclohexylmethyl | C₁₀H₁₄BrN | 228.13 |

| N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)benzenesulfonamide | Chromene ring + sulfonamide group | C₂₄H₂₈N₂O₃S | 424.56 |

| N-(1-Cyclohexylpropan-2-yl)butan-1-amine | Butan-1-amine chain vs. dual isopropyl groups | C₁₃H₂₇N | 197.36 |

| 6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine | Pyrimidine ring + oxane moiety | C₁₂H₁₉ClN₄O | 282.76 |

Key Observations :

- Lipophilicity : The cyclohexyl group in the target compound increases lipophilicity compared to bromophenyl (polar due to Br) or pyrimidine-containing analogs .

Comparative Syntheses:

- N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)benzenesulfonamide : Synthesized via sulfonylation of the amine intermediate (39% yield over two steps) .

- N-[1-(3,4-Dimethoxyphenyl)propan-2-yl]formamide : Produced via the Leuckart reaction (80% yield), highlighting the efficiency of formamide intermediates in amine synthesis .

Physicochemical Properties

| Property | This compound | N-[(4-Bromophenyl)methyl]propan-2-amine | N-(1-Cyclohexylpropan-2-yl)butan-1-amine |

|---|---|---|---|

| Boiling Point | ~250–280°C (estimated) | 290–300°C (experimental) | ~220–240°C (estimated) |

| Water Solubility | Low (logP ≈ 4.2) | Moderate (logP ≈ 3.1) | Low (logP ≈ 4.5) |

| pKa | ~10.5 (tertiary amine) | ~9.8 (aryl-substituted amine) | ~10.3 (aliphatic amine) |

Notes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.